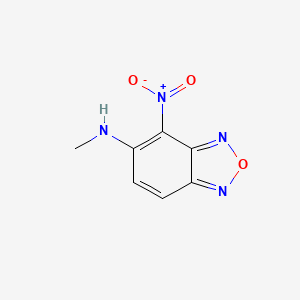![molecular formula C23H28N2O4 B4972466 1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)
1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of MP-10 involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the brain, which can have various effects on behavior and cognition. MP-10 has also been shown to have some affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter. This property may contribute to its overall effects on the central nervous system.
Biochemical and Physiological Effects
MP-10 has been found to have various biochemical and physiological effects, including its ability to increase dopamine levels in the brain. This property has been shown to have effects on behavior and cognition, including increased locomotor activity and improved cognitive performance. MP-10 has also been found to have some effects on other neurotransmitter systems, including the norepinephrine and serotonin systems. These effects may contribute to its overall effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to selectively target the dopamine system. However, there are also some limitations to its use, including its potential for off-target effects on other neurotransmitter systems and its potential for toxicity at high doses. These limitations must be carefully considered when designing experiments using MP-10.
Zukünftige Richtungen
There are several future directions for research on MP-10, including its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. MP-10 may also be useful as a tool for studying the dopamine system and its role in various neurological disorders. Further research is needed to fully understand the potential of MP-10 and its applications in scientific research.
Synthesemethoden
The synthesis of MP-10 involves several steps, including the reaction of 3-methoxybenzylamine with 3-methoxyphenylacetic acid to form the corresponding amide. This intermediate is then reacted with piperidine-3,6-dione to form the final product, MP-10. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential applications in scientific research, including its use as a tool to study the central nervous system. This compound has been found to have interesting properties that make it a promising candidate for further investigation. MP-10 has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This property makes MP-10 a useful tool for studying the dopamine system and its role in various neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-28-20-7-3-5-17(13-20)11-12-24-23(27)19-9-10-22(26)25(16-19)15-18-6-4-8-21(14-18)29-2/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNLJHXGGACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)




![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4972488.png)